![molecular formula C7H6N2O B583105 咪唑并[1,2-a]吡啶-3-醇 CAS No. 150359-29-8](/img/structure/B583105.png)

咪唑并[1,2-a]吡啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

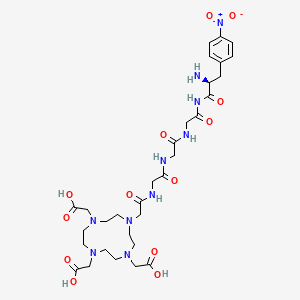

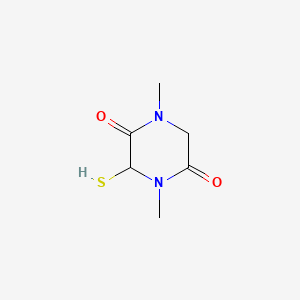

Imidazo[1,2-a]pyridin-3-ol is a heterocyclic compound with an imidazole ring fused to a pyridine ring. It is a versatile scaffold that has been extensively used in the synthesis of biologically active compounds. This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved from easily available chemicals and has been employed in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been used for its synthesis .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ol involves an imidazole ring fused to a pyridine ring. The structures of synthesized compounds were accomplished through FT-IR,1H NMR,13C NMR, mass, and elemental analysis data .Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .科学研究应用

Imidazo[1,2-a]pyridin-3-ol: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Applications: Imidazo[1,2-a]pyridin-3-ol derivatives have shown promise in the pharmaceutical field, particularly in the development of anti-cancer drugs. Their unique chemical structure allows for versatility in drug design, potentially leading to new treatments for various types of cancer .

Material Science: This compound’s structural characteristics make it useful in material science. It can contribute to the development of new materials with specific optical behaviors, which can be applied in various technological advancements .

Optoelectronic Devices: Due to its luminescent properties, Imidazo[1,2-a]pyridin-3-ol is valuable in creating optoelectronic devices. These devices are crucial in fields like telecommunications and information processing .

Sensors: The compound’s sensitivity to light and other environmental factors makes it an excellent candidate for sensor technology. Sensors based on this compound could be used in environmental monitoring or medical diagnostics .

Confocal Microscopy and Imaging: Imidazo[1,2-a]pyridin-3-ol derivatives can serve as emitters for confocal microscopy and imaging, providing clearer images for biological research and medical diagnostics .

Insomnia Treatment: In medicine, derivatives such as zolpidem are used to treat short-term insomnia and some brain function disorders, showcasing the compound’s significance in neurological applications .

作用机制

Target of Action

Imidazo[1,2-a]pyridin-3-ol is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been utilized as the core backbone for the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors . KRAS G12C is a common mutation in various cancers and is thus a primary target of this compound .

Mode of Action

The compound interacts with its targets through covalent bonding . This interaction results in the inhibition of the target protein, disrupting its normal function and leading to potential therapeutic effects .

Biochemical Pathways

The compound’s action affects the phosphatidylinositol 3-kinase (PI3K) signaling pathway . Aberrant expression of this pathway is often associated with tumorigenesis, progression, and poor prognosis . By inhibiting key components of this pathway, the compound can potentially slow or halt the progression of certain cancers .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C-mutated cells, leading to potential anticancer effects . Preliminary bio-evaluation screening delivered compound I-11, a derivative of Imidazo[1,2-a]pyridin-3-ol, as a potent anticancer agent .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests it may be effective in various biological environments .

安全和危害

未来方向

Imidazo[1,2-a]pyridin-3-ol has a wide range of applications in medicinal chemistry and material science . It has great potential in several research areas, from materials science to the pharmaceutical field, and in recent years many promising innovations have been reported in different technological applications .

属性

IUPAC Name |

imidazo[1,2-a]pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-8-6-3-1-2-4-9(6)7/h1-5,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXJLHKXVOHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666137 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150359-29-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does Imidazo[1,2-a]pyridin-3-ol exhibit bioluminescence when paired with the NanoKAZ/NanoLuc luciferase system?

A1: Despite incorporating structural elements found in actual NanoKAZ/NanoLuc substrates, Imidazo[1,2-a]pyridin-3-ol did not display bioluminescence with this luciferase system. []

Q2: How does the chemiluminescence of Imidazo[1,2-a]pyridin-3-ol manifest?

A2: While not bioluminescent with the tested luciferase, Imidazo[1,2-a]pyridin-3-ol exhibits chemiluminescence in a phosphate buffer solution. The intensity of the emitted light signal varies and can be further enhanced by adding a quaternary ammonium salt to the buffer. [] This approach was crucial for determining the emission spectra of this and other luciferin analogs in the study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。